4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride
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Overview
Description
4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C8H13BrClN3. It is a versatile material used in various scientific research fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride typically involves the reaction of 4-bromopyrazole with piperidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, often under reflux conditions to ensure complete reaction. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used under controlled conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and bases are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structure and reactivity.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The bromopyrazole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The piperidine ring enhances the compound’s binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromopyrazol-1-yl)piperidine: This compound is structurally similar but lacks the hydrochloride salt form, which can affect its solubility and reactivity.
1-(4-Bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: This compound has a different substitution pattern, leading to variations in its chemical and biological properties.
Uniqueness
4-[(4-Bromopyrazol-1-yl)methyl]piperidine;hydrochloride is unique due to its specific combination of the bromopyrazole and piperidine moieties, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3.ClH/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8;/h5,7-8,11H,1-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCYZARLDXYZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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